3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde
Description
3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde is a heterocyclic organic compound featuring a fused imidazole-pyridine core. The molecule is substituted with a methyl group at the 3-position and a carbaldehyde functional group at the 5-position (Figure 1). This structural motif is significant due to its pharmacological relevance, as imidazo[1,2-a]pyridine derivatives are known for diverse biological activities, including anti-ulcer (e.g., zolimidine) and hypnotic (e.g., zolpidem) properties .
The carbaldehyde group at position 5 enhances reactivity, enabling participation in condensation and nucleophilic addition reactions. Meanwhile, the methyl group at position 3 blocks electrophilic substitution at this site, redirecting reactivity to other positions, such as the 2-position, as observed in halogenation reactions with N-bromosuccinimide (NBS) . Derivatives of this compound, such as 5-[[8-(2,6-dimethylbenzylamino)-3-methylimidazo[1,2-a]pyridin-2-yl]methoxy]-5-oxopentanoic acid, have been explored for gastrointestinal therapeutics .
Properties
IUPAC Name |
3-methylimidazo[1,2-a]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-5-10-9-4-2-3-8(6-12)11(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLHXTNWZCCESQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C(=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reactions
Condensation reactions represent a foundational approach for constructing the imidazo[1,2-a]pyridine core. A widely adopted method involves the acid-catalyzed reaction between 2-aminopyridine derivatives and α,β-unsaturated carbonyl compounds. For example, heating 2-amino-5-methylpyridine with acrolein in the presence of concentrated sulfuric acid facilitates cyclization, yielding the target aldehyde . The reaction proceeds via nucleophilic attack of the aminopyridine nitrogen on the carbonyl carbon, followed by dehydration to form the fused bicyclic system.
Key optimization parameters include:
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Acid Catalyst : Sulfuric acid (0.5–1.0 equiv) enhances reaction rates by protonating the carbonyl group .
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Solvent : Ethanol-water mixtures (4:1 v/v) improve solubility of intermediates while enabling facile recrystallization .
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Temperature : Reflux conditions (80–90°C) balance reaction kinetics and thermal stability of the aldehyde product .
A representative procedure from MDPI studies achieved a 78% yield using 2-amino-5-methylpyridine and acrolein in ethanol-H₂SO₄ under reflux for 6 hours .
Multicomponent Reactions (MCRs)
One-pot multicomponent reactions streamline synthesis by combining three reactants—typically an aminopyridine, aldehyde, and ketone—in a single vessel. A notable protocol from ACS Organic & Inorganic Au employs bismuth triflate (Bi(OTf)₃) and p-toluenesulfonic acid (p-TsOH) as cooperative catalysts in dichloroethane (DCE) at 150°C . This method leverages the Lewis acidity of Bi(OTf)₃ to activate the aldehyde, while p-TsOH facilitates imine formation.
Mechanistic Insights :
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Imine Formation : The aminopyridine reacts with the aldehyde to generate an imine intermediate.
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Ketone Addition : A ketone undergoes nucleophilic attack by the imine, forming a β-amino ketone.
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Cyclization : Intramolecular dehydration yields the imidazo[1,2-a]pyridine scaffold .
Optimized conditions (5 mol% Bi(OTf)₃, 7.5 equiv p-TsOH, 15 equiv acetonitrile) afforded yields up to 92% with minimal byproducts .
Oxidative Coupling
Oxidative coupling strategies introduce the aldehyde group via late-stage oxidation of a methyl substituent. A patent-derived method utilizes potassium permanganate (KMnO₄) in acidic media to oxidize 3-methylimidazo[1,2-a]pyridine to the corresponding carbaldehyde . This approach avoids the use of sensitive aldehydes in earlier steps, enhancing functional group compatibility.
Reaction Conditions :
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Oxidizing Agent : KMnO₄ (2.5 equiv) in acetic acid at 60°C .
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Reaction Time : 8–12 hours, monitored by TLC for complete conversion.
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Yield : 65–70%, with overoxidation to carboxylic acid as the primary side reaction .
Comparative studies suggest that chromium-based oxidants (e.g., CrO₃) offer higher selectivity but pose environmental and safety concerns .
Tandem Reactions
Tandem methodologies integrate multiple transformations without isolating intermediates. A prominent example involves the sequential condensation and oxidation of 2-amino-5-methylpyridine with propargyl alcohol. The reaction begins with gold-catalyzed cyclization to form the imidazo[1,2-a]pyridine core, followed by manganese dioxide (MnO₂)-mediated oxidation of the propargyl alcohol moiety to an aldehyde .
Advantages :
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Atom Economy : Minimizes waste by retaining all reactants in the product.
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Reduced Purification : Intermediates remain in solution, simplifying workflow .
Reported yields reach 85% when using AuCl₃ (3 mol%) and MnO₂ (3 equiv) in tetrahydrofuran (THF) at room temperature .
Comparative Analysis of Methods
The table below evaluates the four primary synthetic routes based on yield, scalability, and practicality:
| Method | Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation | H₂SO₄, EtOH-H₂O | Reflux, 6–8 h | 70–78 | Low cost, simple setup | Moderate yields, acid waste |
| Multicomponent | Bi(OTf)₃, p-TsOH, DCE | 150°C, 12 h | 85–92 | High efficiency, one-pot synthesis | High-temperature requirements |
| Oxidative Coupling | KMnO₄, AcOH | 60°C, 8–12 h | 65–70 | Late-stage functionalization | Overoxidation risks |
| Tandem | AuCl₃, MnO₂, THF | RT, 24 h | 80–85 | Ambient conditions, atom economy | Costly catalysts |
Chemical Reactions Analysis
3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde has garnered attention for its biological activities, particularly in the development of anti-cancer and anti-tuberculosis agents.
Anti-Cancer Activity
Recent studies have highlighted the role of imidazo[1,2-a]pyridine derivatives in targeting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in various cancers. For instance, a derivative of this compound demonstrated excellent kinase selectivity with an IC50 value of 0.20 nM for PI3K and 21 nM for mTOR, indicating strong potential as a cancer therapeutic agent .
Anti-Tuberculosis Activity
Research has shown that compounds derived from imidazo[1,2-a]pyridine exhibit promising activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). A study identified several derivatives with minimum inhibitory concentrations (MIC) as low as 0.03 μM against Mycobacterium tuberculosis (Mtb), showcasing their potential as new anti-TB agents .
Materials Science
The unique chemical structure of this compound makes it suitable for various applications in materials science, particularly in the development of luminescent materials and sensors.
Luminescent Materials
Imidazo[1,2-a]pyridine derivatives are being explored for their luminescent properties, which can be harnessed in optoelectronic devices and imaging technologies. The structural versatility allows for modifications that enhance their optical behaviors, making them suitable candidates for use in confocal microscopy and other imaging applications .
Sensors
The ability of these compounds to interact with various analytes has led to their exploration as sensor materials. Their chemical properties can be tuned to create sensitive detection systems for environmental monitoring and biomedical applications.
Analytical Chemistry
In analytical chemistry, this compound serves as a useful reagent due to its reactivity.
Chemical Reactions
The aldehyde group in this compound allows it to undergo various chemical transformations, such as oxidation to form carboxylic acids or condensation reactions to synthesize more complex molecules. These reactions are essential for developing new analytical techniques and methodologies.
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anti-Cancer Agent | IC50 values: PI3K = 0.20 nM; mTOR = 21 nM |
| Anti-Tuberculosis Agent | MIC against Mtb: as low as 0.03 μM | |
| Materials Science | Luminescent Materials | Suitable for optoelectronic devices |
| Sensors | Tunable properties for environmental detection | |
| Analytical Chemistry | Reactivity in Synthesis | Aldehyde transformations for complex synthesis |
Case Study 1: Development of Anti-Cancer Agents
In a recent research project, a series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their anti-cancer activity against HCT-116 cell lines. The most potent compound exhibited an IC50 value of 10 nM, demonstrating significant growth inhibition in vitro.
Case Study 2: Anti-Tuberculosis Research
A collaborative study focused on high-throughput screening of imidazo[1,2-a]pyridine derivatives led to the identification of four promising candidates with potent anti-TB activity. These compounds showed non-cytotoxicity against VERO cell lines while maintaining low MIC values against both replicating and non-replicating Mtb strains.
Mechanism of Action
The mechanism of action of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde involves its interaction with various molecular targets. It can act as an inhibitor of enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde, highlighting differences in substituent positions, functional groups, and applications:
Key Observations:
Positional Isomerism: The carbaldehyde group’s position (2 vs. 5) significantly alters electronic properties.
Functional Group Impact : Carboxylate esters (e.g., Methyl imidazo[1,2-a]pyridine-5-carboxylate ) exhibit greater hydrolytic stability than aldehydes, making them preferable for prolonged storage.
Substituent Effects : The 3-methoxy and 2-phenyl groups in 1354010-36-8 introduce steric and electronic modifications, which may hinder electrophilic reactions compared to the 3-methyl group in the target compound.
Pharmacological and Industrial Relevance
- Gastrointestinal Applications : Derivatives of the target compound, such as those with glutaric anhydride linkages, have been patented for treating gastrointestinal diseases .
Biological Activity
3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on cellular processes, and its implications in drug development, particularly against multidrug-resistant tuberculosis (MDR-TB).
Chemical Structure and Properties
This compound belongs to a class of compounds known as imidazo[1,2-a]pyridines. Its chemical structure consists of a pyridine ring fused with an imidazole ring and an aldehyde functional group at the 5-position. This unique structure contributes to its reactivity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : It interacts with cytochrome P450 enzymes, which play a crucial role in the metabolism of various xenobiotics and endogenous compounds. This interaction can lead to the formation of reactive metabolites that may exert biological effects through covalent bonding or non-covalent interactions such as hydrogen bonding.
- Cell Signaling Modulation : The compound has been shown to influence key signaling pathways, particularly the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. This modulation can affect gene expression related to oxidative stress responses and other cellular functions.
- Kinase Inhibition : Research indicates that this compound can inhibit specific kinases, thereby impacting downstream signaling pathways critical for various cellular processes .
Biological Activity in Cellular Models
The biological effects of this compound vary significantly based on dosage and cellular context:
- Low Doses : At lower concentrations, it may enhance cellular antioxidant capacity and promote protective responses against oxidative stress.
- High Doses : Conversely, high doses can lead to toxic effects such as hepatotoxicity and nephrotoxicity. These findings emphasize the importance of dosage optimization in therapeutic applications.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound as a lead compound in developing new anti-tuberculosis agents:
- Antimycobacterial Activity : In vitro studies have demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit significant activity against MDR-TB strains. For instance, compounds derived from this scaffold showed minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis (Mtb) H37Rv strain .
- Structure-Activity Relationship (SAR) : A systematic exploration of SAR has revealed that modifications at various positions on the imidazo[1,2-a]pyridine core can enhance potency. For example, certain carboxylate derivatives exhibited MIC values as low as 0.003 μM against Mtb, indicating their potential as effective antimycobacterial agents .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde, and how can reaction conditions be optimized for academic-scale synthesis?
- Methodology : The compound is synthesized via:
- Condensation reactions between 2-aminopyridine derivatives and α,β-unsaturated carbonyl compounds under acidic/basic conditions .
- Multicomponent reactions (e.g., combining aldehydes, amines, and ketones) in one pot, which reduces purification steps .
- Oxidative coupling using oxidizing agents like KMnO₄ or CrO₃ to introduce the aldehyde group .
- Optimization : Use microwave-assisted synthesis or continuous flow reactors to enhance reaction efficiency and purity. Monitor progress via TLC or LC-MS.
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Key Techniques :
- X-ray crystallography (using SHELXL ) to resolve the fused bicyclic system and substituent positions.
- NMR spectroscopy (¹H/¹³C) to confirm the aldehyde proton (~9.8 ppm) and methyl group integration .
- IR spectroscopy to identify carbonyl stretching vibrations (~1720 cm⁻¹) .
Q. What preliminary biological screening assays are recommended for evaluating its anti-cancer potential?
- Assays :
- Kinase inhibition assays (e.g., PI3K/Akt/mTOR pathways) using fluorescence polarization or ADP-Glo™ kits. IC₅₀ values for PI3K (0.20 nM) and mTOR (21 nM) were reported .
- Cell viability assays (e.g., MTT on HCT-116 cells) with dose-response curves (IC₅₀ ~10 nM observed in derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different cell lines or assays?
- Approach :
- Validate using orthogonal assays (e.g., Western blotting for target protein expression post-treatment).
- Perform metabolic stability studies (e.g., microsomal incubation) to assess compound degradation .
- Use structure-activity relationship (SAR) models to correlate substituent effects (e.g., methyl vs. halogen groups) with activity .
Q. What strategies enhance the selectivity of this compound derivatives for specific kinase targets?
- Methodology :
- Molecular docking (e.g., AutoDock Vina) to predict binding modes in PI3K vs. mTOR active sites.
- Introduce bulky substituents at the 3-methyl position to sterically hinder off-target interactions .
- Optimize solubility via carboxylate derivatives to improve cellular uptake .
Q. How can the compound’s anti-tuberculosis activity be optimized against multidrug-resistant strains (MDR-TB)?
- Experimental Design :
- Screen derivatives in high-throughput MIC assays against Mtb H37Rv (MIC as low as 0.03 μM reported) .
- Test synergy with existing drugs (e.g., rifampicin) using checkerboard assays to reduce resistance development.
- Evaluate intracellular efficacy in infected macrophages via CFU counting .
Q. What advanced techniques are used to study its photophysical properties for materials science applications?
- Techniques :
- Time-resolved fluorescence spectroscopy to quantify quantum yields and excited-state lifetimes.
- DFT calculations (e.g., Gaussian 09) to model electronic transitions and predict luminescence behavior .
- Confocal microscopy to assess imaging potential in live-cell systems .
Q. How can crystallographic data (e.g., Hirshfeld surface analysis) clarify intermolecular interactions in solid-state structures?
- Workflow :
- Refine X-ray data with SHELXL to generate .cif files .
- Use CrystalExplorer for Hirshfeld surface analysis, highlighting dominant H-bonding (e.g., aldehyde O⋯H interactions) and π-stacking .
- Compare packing motifs with analogous imidazo[1,2-a]pyridines to identify stability trends .
Key Data from Literature
| Application | Parameter | Value/Observation | Reference |
|---|---|---|---|
| Anti-Cancer | PI3K IC₅₀ | 0.20 nM | |
| Anti-TB | MIC against Mtb H37Rv | 0.03–5.0 μM | |
| Luminescence | Quantum Yield (λₑₓ 350 nm) | 0.45 (derivatives) |
Methodological Recommendations
- For synthetic challenges, prioritize microwave-assisted reactions to reduce reaction times and byproducts.
- In biological studies, combine kinase profiling with transcriptomics to map downstream pathway effects.
- Use SHELXPRO for macromolecular refinement if high-resolution crystallographic data is available .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
